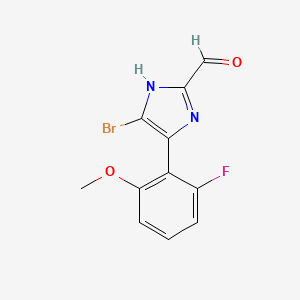
5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MFCD33022673, also known as 5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde, is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromine atom, a fluorine atom, and a methoxyphenyl group attached to an imidazole ring.
Métodos De Preparación
The synthesis of 5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the following steps:
Formation of the imidazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the imidazole ring.
Introduction of the bromine atom: Bromination is carried out using bromine or a brominating agent.
Attachment of the fluorine and methoxyphenyl groups: These groups are introduced through substitution reactions using suitable reagents.
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve the use of automated reactors and continuous flow processes to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Condensation: The aldehyde group can participate in condensation reactions to form imines, hydrazones, or other derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, depending on its structure and the nature of the target enzyme. The pathways involved in its mechanism of action include binding to active sites, altering enzyme conformation, and affecting substrate binding and catalysis.
Comparación Con Compuestos Similares
5-Bromo-4-(2-fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde can be compared with other similar compounds, such as:
5-Bromo-4-(2-fluorophenyl)imidazole-2-carbaldehyde: Lacks the methoxy group, which may affect its reactivity and biological activity.
4-(2-Fluoro-6-methoxyphenyl)imidazole-2-carbaldehyde: Lacks the bromine atom, which may influence its chemical properties and applications.
5-Bromo-4-(2-methoxyphenyl)imidazole-2-carbaldehyde: Lacks the fluorine atom, which may alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H8BrFN2O2 |
|---|---|
Peso molecular |
299.10 g/mol |
Nombre IUPAC |
5-bromo-4-(2-fluoro-6-methoxyphenyl)-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C11H8BrFN2O2/c1-17-7-4-2-3-6(13)9(7)10-11(12)15-8(5-16)14-10/h2-5H,1H3,(H,14,15) |
Clave InChI |
YRCSJYYCEHMVCV-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)F)C2=C(NC(=N2)C=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



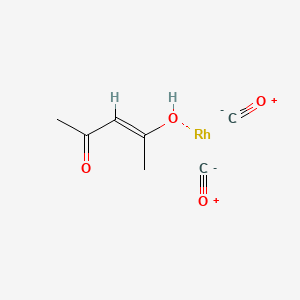
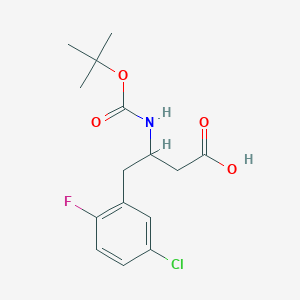
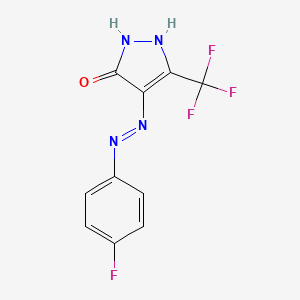
![Ethyl 2-[(6-Bromo-3-nitro-2-pyridinyl)oxy]acetate](/img/structure/B13715197.png)
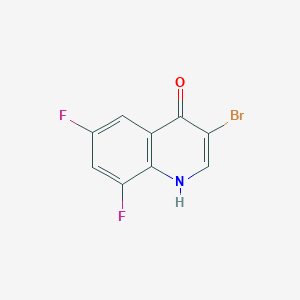
![Ethyl 5-[4-(1-Pyrazolyl)phenyl]isoxazole-3-carboxylate](/img/structure/B13715212.png)
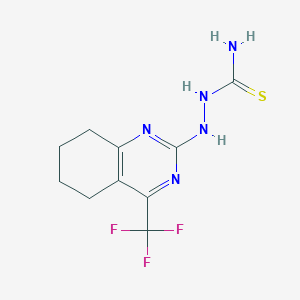
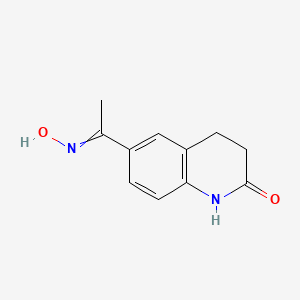
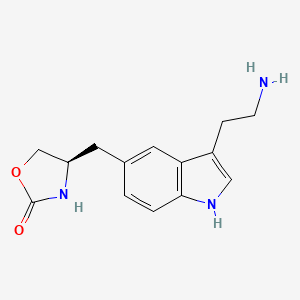
![3-[5-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B13715238.png)
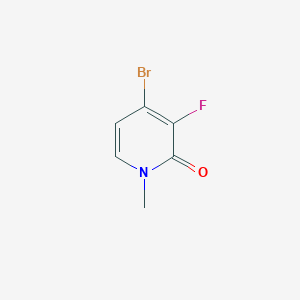
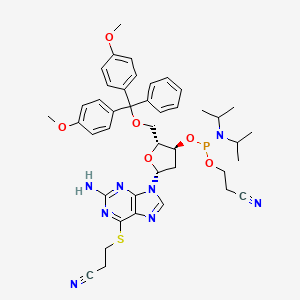
![Benzyl [2-(2,4-dichlorophenoxy)ethyl] cyanocarbonimidodithioate](/img/structure/B13715248.png)
